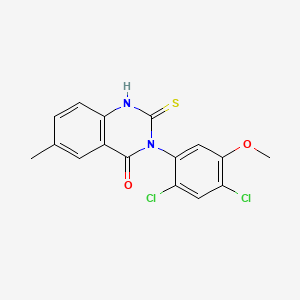

3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring. They have been of interest in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecule contains a quinazolinone core, which is substituted at the 3-position by a 2,4-dichloro-5-methoxyphenyl group and at the 6-position by a methylthio group. The presence of these substituents may significantly influence the compound’s physical, chemical, and biological properties .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, mainly at their amide moiety or at the positions of substitution. The exact reactions this specific compound can participate in would depend on the reaction conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications

Mitochondrial Complex I Inhibition and Stroke Research

- Role of the Compound : This quinazolinone derivative has been identified as a novel inhibitor of reverse electron transport (RET) at mitochondrial complex I. It specifically binds to NDUFS3, a subunit of complex I, altering its interaction with other proteins. By modulating RET, it may offer neuroprotective effects in ischemic stroke .

Radioimmunoassay Reagent for Peptide Detection

- Application : The compound has been used as a reagent in radioimmunoassays for detecting specific peptides, such as D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .

Pesticide Properties and Eco-Toxicity Assessment

- Environmental Context : The compound has been studied for its pesticide properties, including approvals, environmental fate, and potential eco-toxicity. Researchers investigate its impact on ecosystems and human health .

Oxadiazole Derivatives and Biological Activity

- Potential Applications : These derivatives may exhibit antimicrobial, antifungal, or anticancer properties. Further research is needed to explore their full potential .

Notch Signaling Pathway Modulation in Brain Tumors

- Mechanism : The compound interacts with Notch-induced brain tumors by acting on RET. It specifically binds to NDUFS3, affecting Notch interactions and altering mitochondrial complex I activity .

Aging, Neurodegeneration, and Cancer Implications

Mechanism of Action

The biological activity of quinazolinone derivatives can vary widely depending on their substitution pattern. They have been found to exhibit antimicrobial, anti-inflammatory, anticancer, and other activities. The exact mechanism of action of this specific compound is not known without experimental data .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S/c1-8-3-4-12-9(5-8)15(21)20(16(23)19-12)13-7-14(22-2)11(18)6-10(13)17/h3-7H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBBGSTWEMABFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)N(C2=O)C3=CC(=C(C=C3Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)

![(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B2581639.png)